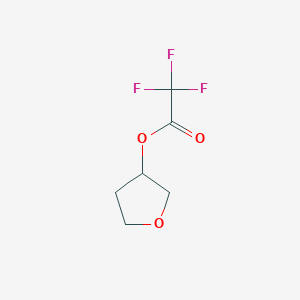
1,1'-(Butane-1,4-diyl)bis(4-azidobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) is an organic compound characterized by the presence of two azide groups attached to a butane backbone, with each azide group linked to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) typically involves the reaction of 1,4-dibromobutane with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by azide groups. The reaction conditions generally include:
- Temperature: 80-100°C
- Reaction Time: 12-24 hours
- Solvent: DMF or similar polar aprotic solvents
Industrial Production Methods: While specific industrial production methods for 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially explosive azide groups.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) can undergo various chemical reactions, including:
Reduction: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution: The azide groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuAAC reaction).
Substitution: Various nucleophiles such as amines, thiols, or phosphines in polar solvents.
Major Products:
Reduction: 1,1’-(Butane-1,4-diyl)bis(4-aminobenzene)
Cycloaddition: 1,1’-(Butane-1,4-diyl)bis(4-triazolylbenzene)
Substitution: Corresponding substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing heterocycles and polymers.
Biology: Employed in bioconjugation techniques, particularly in the labeling of biomolecules through click chemistry.
Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and explosives.
Wirkmechanismus
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) primarily involves the reactivity of the azide groups. These groups can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. The azide groups can also be reduced to amines, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Similar Compounds:
1,1’-(1,3-Butadiyne-1,4-diyl)bis(benzene): Similar backbone but with a butadiyne linkage instead of azide groups.
1,1’-(2-Butene-1,4-diyl)bis(benzene): Contains a butene linkage instead of azide groups.
1,1’-(Butane-1,4-diyl)bis(4-aminobenzene): The reduced form of 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) with amine groups instead of azides.
Uniqueness: 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) is unique due to the presence of azide groups, which impart high reactivity and versatility in chemical synthesis. The azide functionality allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.
Eigenschaften
| 91707-40-3 | |
Molekularformel |
C16H16N6 |
Molekulargewicht |
292.34 g/mol |
IUPAC-Name |
1-azido-4-[4-(4-azidophenyl)butyl]benzene |
InChI |
InChI=1S/C16H16N6/c17-21-19-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)20-22-18/h5-12H,1-4H2 |
InChI-Schlüssel |
BJOFSMYAXCKIBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)



![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
